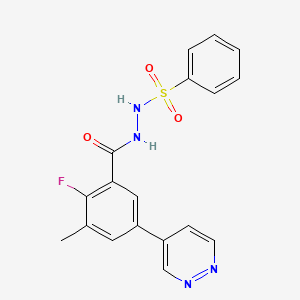

Benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-,2-(phenylsulfonyl)hydrazide

Description

The compound Benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-,2-(phenylsulfonyl)hydrazide (CAS: 2414591-05-0; MW: 386.40), also known as MW-2474, is a potent inhibitor of lysine acetyltransferase KAT6A, a key epigenetic enzyme implicated in cellular senescence and cancer progression . Structurally, it features a benzoic acid backbone substituted with a fluorine atom at position 2, a methyl group at position 3, and a pyridazinyl ring at position 3. The phenylsulfonyl hydrazide group at position 2 enhances its binding affinity to KAT6A, inducing senescence in cancer cells at nanomolar concentrations. It is a solid powder (purity ≥98%) with solubility in DMSO, making it suitable for in vitro and preclinical studies .

Properties

Molecular Formula |

C18H15FN4O3S |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

N'-(benzenesulfonyl)-2-fluoro-3-methyl-5-pyridazin-4-ylbenzohydrazide |

InChI |

InChI=1S/C18H15FN4O3S/c1-12-9-14(13-7-8-20-21-11-13)10-16(17(12)19)18(24)22-23-27(25,26)15-5-3-2-4-6-15/h2-11,23H,1H3,(H,22,24) |

InChI Key |

RKYRWQBKSRLNLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CN=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-,2-(phenylsulfonyl)hydrazide typically involves multi-step organic reactions. Common synthetic routes may include:

Nitration and Reduction: Starting with benzoic acid, nitration followed by reduction can introduce amino groups.

Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor.

Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Hydrazide Formation: The final step involves the formation of the hydrazide group, typically using hydrazine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-,2-(phenylsulfonyl)hydrazide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.

Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties :

- Studies have shown that benzoic acid derivatives possess moderate to good antimicrobial activity. For instance, compounds structurally related to benzoic acid have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth and biofilm formation .

-

Anti-inflammatory Effects :

- The compound has been investigated for its anti-inflammatory properties. In vivo studies involving carrageenan-induced edema models have shown that derivatives similar to benzoic acid can significantly reduce inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .

- Anticancer Activity :

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of benzoic acid derivatives often involves multistep reactions where modifications at specific positions on the aromatic ring can enhance biological activity. The structure-activity relationship is crucial for optimizing the efficacy of these compounds:

- Fluorination : The introduction of fluorine atoms at specific positions has been shown to increase lipophilicity and biological activity.

- Substitution Patterns : Variations in substituents on the benzene ring influence the interaction with biological targets, such as enzymes or receptors.

Data Table: Summary of Biological Activities

Case Studies

- Case Study: Antimicrobial Evaluation

- Case Study: Anti-inflammatory Activity

Mechanism of Action

The mechanism of action of benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-,2-(phenylsulfonyl)hydrazide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate biological responses.

Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of MW-2474, we compare it with structurally or functionally related benzoic acid hydrazide derivatives. Key parameters include molecular weight, substituents, biological activity, and synthetic routes.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Diversity and Bioactivity: MW-2474’s pyridazinyl and sulfonyl hydrazide groups distinguish it from analogs like the tetrazole derivative () or pyrazolone azo compound (). These groups likely enhance its specificity for KAT6A, as pyridazine rings are known to interact with nucleotide-binding pockets in epigenetic enzymes . The 2-fluoro substituent in MW-2474 increases metabolic stability compared to non-halogenated analogs (e.g., ’s 4-fluorophenyl derivative), which may undergo faster hepatic clearance .

The pyridazinyl group likely requires Suzuki-Miyaura coupling, a common method for heteroaryl integration .

Solubility and Pharmacokinetics :

- Unlike the aqueous-soluble pyrazolone azo compound (), MW-2474’s DMSO solubility suggests moderate hydrophilicity, balancing cell permeability and bioavailability. The phenylsulfonyl group may contribute to this property by reducing crystallinity .

Mechanistic Differences :

- While MW-2474 targets KAT6A, the antimicrobial hydrazides () likely act via membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase). The absence of electron-withdrawing groups (e.g., nitro or azo) in MW-2474 minimizes off-target redox interactions .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-, 2-(phenylsulfonyl)hydrazide , exhibits potential as a pharmaceutical agent. This article delves into its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : Benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-, 2-(phenylsulfonyl)hydrazide

- CAS Number : 2414591-05-0

- Molecular Formula : C18H15FN4O3S

- Molar Mass : 386.4 g/mol

- Density : 1.377 g/cm³

- Solubility : Soluble in DMSO

Research indicates that this compound acts primarily as an inhibitor of histone methyltransferases , particularly the enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2). These enzymes play critical roles in epigenetic regulation and are implicated in various proliferative diseases, including cancers. By inhibiting these enzymes, the compound may alter gene expression patterns associated with tumor growth and progression .

Antitumor Activity

In vitro studies have demonstrated that benzoic acid derivatives can induce apoptosis in cancer cell lines. The specific compound under discussion has shown effectiveness against several types of cancer cells by disrupting cellular proliferation pathways and promoting programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of EZH2 activity |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby providing a potential therapeutic avenue for inflammatory diseases.

Case Studies

-

Study on Antitumor Efficacy :

A recent study evaluated the effects of benzoic acid derivatives on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 and A549 cells, suggesting its potential as a chemotherapeutic agent . -

Inhibition of Histone Methyltransferases :

Another research effort focused on the inhibition of EZH1 and EZH2 by this compound. The findings revealed that treatment with benzoic acid derivatives led to decreased levels of trimethylated histone H3 at lysine 27 (H3K27me3), a marker associated with gene silencing in tumors . -

Anti-inflammatory Mechanisms :

In a model of acute inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6 in serum samples from treated animals compared to controls. This suggests a promising role in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.